molecular formula C14H17ClN2O2 B5784296 2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide

2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide

Cat. No.: B5784296
M. Wt: 280.75 g/mol
InChI Key: MBBNHMOSXUDISX-UHFFFAOYSA-N
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Description

2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group attached to the benzene ring and a cyclohexanecarbonyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for 2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Substitution: Formation of substituted benzohydrazides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of azides or other oxidized products.

Scientific Research Applications

2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA synthesis and repair, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide is unique due to the presence of both the chloro and cyclohexanecarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBNHMOSXUDISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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